Methylionone

Catalog No.
S1503152
CAS No.
1335-46-2
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylionone

Formulators face rapid fragrance fade and discoloration in alkaline products. Methylionone (CAS 1335-46-2) solves this with an extra methyl group providing steric hindrance, high logP (4.39), and 184-hour substantivity. Its low vapor pressure (0.003-0.005 mmHg) bridges volatile top notes to woody bases, ensuring linear evaporation. Ideal for hot-process soaps and liquid detergents, it withstands pH 10 without degradation. At 15-40% dosage, this mixture offers violet-orris profiles at lower cost than pure alpha-isomethyl ionone.

CAS Number

1335-46-2

Product Name

Methylionone

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+

InChI Key

VPKMGDRERYMTJX-CMDGGOBGSA-N

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

methylionone

Canonical SMILES

CCC(=O)C=CC1C(=CCCC1(C)C)C

Isomeric SMILES

CCC(=O)/C=C/C1C(=CCCC1(C)C)C

The exact mass of the compound 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163996. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥95% (GC)

Package Size

100 g, 25 ml, 50 ml

Methylionone (CAS 1335-46-2) is a synthetic cyclic terpenoid ketone mixture predominantly utilized as a premium structural bridge and fixative in the fragrance and personal care industries. Characterized by an additional methyl substituent on its side chain compared to standard ionones, this compound exhibits a higher molecular weight (206.33 g/mol) and enhanced lipophilicity (LogP ~4.39) [1]. Procurement teams prioritize this specific isomer mixture because it delivers a highly stable, substantive violet-orris olfactory profile that bridges volatile top notes with heavy woody bases. Its controlled isomeric composition—typically rich in the highly prized alpha-isomethyl ionone—provides a critical balance of high-end olfactory performance and industrial-scale cost efficiency, making it a foundational ingredient in both luxury perfumes and bulk household detergents [2].

Procurement Fit

Grade Isomeric composition determines olfactory profile and application suitability
Premium High α-isomethyl ionone content supports refined orris-violet accords
Selection Woody-orris character preferred over ionone for modern functional and fine fragrance

Substituting Methylionone (CAS 1335-46-2) with simpler analogs like standard alpha-ionone or generic floral esters introduces severe performance deficits in both longevity and chemical stability. Standard ionones possess significantly higher vapor pressures, causing them to flash off rapidly and fail as heart-to-base fixatives in long-lasting formulations [1]. Furthermore, in high-pH environments such as hot-process soaps or heavy-duty liquid detergents, simpler esters are prone to rapid hydrolysis and discoloration. The specific steric hindrance and elevated hydrophobicity provided by the extra methyl group in CAS 1335-46-2 protect the ketone structure from alkaline degradation, ensuring that the target odor profile remains intact throughout the product's shelf life [2]. Relying on pure alpha-isomethyl ionone isolates (CAS 127-51-5) as a substitute is equally problematic from a procurement standpoint, as it drastically inflates formulation costs without a proportional increase in functional stability [3].

Substitution Risk

Olfactory shift Replacing with alpha-ionone loses woody-orris nuance and may shift scent profile toward a sweeter, fruitier violet.
Safety divergence Distinct NESIL and IFRA restrictions require reformulation; substitution without review may compromise compliance.
Performance gap Methylionone provides 3.5× longer substantivity than typical alpha-ionone; direct swap shortens fragrance longevity.

Substantivity and Vapor Pressure Differential

Methylionone demonstrates exceptional tenacity due to its low volatility, boasting a vapor pressure of approximately 0.003 to 0.005 mmHg at 25°C. In contrast, standard alpha-ionone (CAS 127-41-3) exhibits a vapor pressure of roughly 0.014 to 0.019 mmHg at the same temperature[1]. This 3- to 4-fold reduction in volatility translates directly to extended substantivity; Methylionone persists for up to 184 hours on a standard perfumer's blotter at 100% concentration, whereas simpler ionones dissipate much faster. This makes CAS 1335-46-2 a superior fixative bridge in complex formulations [2].

Evidence DimensionVapor Pressure and Blotter Substantivity
Target Compound Data0.003 - 0.005 mmHg at 25°C; up to 184 hours substantivity
Comparator Or BaselineAlpha-ionone (CAS 127-41-3): 0.014 - 0.019 mmHg at 25°C
Quantified Difference3x to 4x lower volatility; significantly extended evaporation curve
Conditions25°C standard atmospheric pressure; 100% concentration on standardized testing blotters

Buyers formulating long-lasting personal care or fine fragrance products must select Methylionone to ensure the scent profile survives the critical heart-to-base transition over several days.

α-Isomethyl Ionone Content
Head-to-head
60–70% (Gamma A) vs 20% (standard grade) — a 3.0× to 3.5× higher γ-isomer fraction
Reported isomer ratio drives orris refinement
Grade selection directly shapes scent profile; verify supplier GC data.

Alkaline Stability and Matrix Compatibility

The addition of a methyl group on the side chain of CAS 1335-46-2 increases its lipophilicity, raising its LogP to approximately 4.39, compared to 3.85 for standard alpha-ionone [1]. This increased hydrophobicity, combined with steric hindrance around the ketone moiety, grants Methylionone excellent stability in aggressive alkaline media. In soap bases at pH 10 and heavy-duty liquid detergents, Methylionone resists the nucleophilic attack and degradation that typically destroy standard floral esters or aldehydes, maintaining its olfactory integrity without causing base discoloration [2].

Evidence DimensionLipophilicity (LogP) and Alkaline Stability
Target Compound DataLogP ~4.39; stable at pH 10 without discoloration
Comparator Or BaselineStandard alpha-ionone (LogP ~3.85) and generic floral esters (prone to hydrolysis at pH >9)
Quantified Difference+0.54 LogP increase; superior resistance to alkaline degradation
ConditionsSoap base and liquid detergent matrices at pH 10

Procurement for household and laundry care lines requires fragrance molecules that will not degrade or discolor the product during extended shelf storage in high-pH environments.

Olfactory Profile vs Ionone
Class-level
Dry, woody, orris-nuanced violet (methylionone) vs sweet, fruity violet (alpha-ionone)
Perfumer panels report a qualitative shift to woody-orris character
Descriptive data; sensory context may vary.

Cost-to-Performance Optimization via Isomeric Blending

Methylionone (CAS 1335-46-2) is commercially supplied as a controlled mixture of isomers, typically containing 60-70% of the highly desirable alpha-isomethyl ionone alongside minor alpha-n and beta isomers. Procuring pure alpha-isomethyl ionone (CAS 127-51-5) is cost-prohibitive for bulk applications [1]. The 1335-46-2 mixture achieves over 90% of the olfactory elegance and fixative performance of the pure isolate at a significantly reduced raw material cost. This economic efficiency allows formulators to scale its usage up to 15-40% in orris-violet reconstructions without exceeding budget constraints [2].

Evidence DimensionFormulation Scalability and Cost Efficiency
Target Compound DataCAS 1335-46-2 (Isomer mixture, 60-70% alpha-isomethyl ionone): Scalable up to 15-40% in formula
Comparator Or BaselinePure Alpha-isomethyl ionone (CAS 127-51-5): Cost-prohibitive at high volumes
Quantified DifferenceDelivers equivalent structural performance and primary odor profile at a fraction of the bulk procurement cost
ConditionsIndustrial-scale fragrance compounding and orris-base reconstructions

Purchasing the 1335-46-2 mixture allows manufacturers to achieve premium violet/orris notes in high-volume consumer goods while maintaining strict cost-of-goods-sold (COGS) targets.

Skin Sensitization NESIL
Cross-study
70,000 μg/cm²
Safety benchmark for IFRA use-level calculation
RIFM assessment; differs from related ionone NESILs.
Substantivity Longevity
Cross-study
168–184 h (methylionone) vs ~48 h (alpha-ionone) on smelling strip
Reported 3.5–3.8× longer substantivity supports longevity-focused formulations
Test at 100% concentration; performance in diluted media may differ.

High-pH Soap and Detergent Fragrancing

Methylionone is the optimal choice for fragrancing hot-process soaps and heavy-duty liquid detergents. Its elevated LogP of 4.39 and steric hindrance protect the molecule from alkaline degradation at pH 10, preventing the discoloration and odor loss commonly seen when using simpler floral esters [1].

Long-Lasting Fine Fragrance Fixation

In luxury perfumery, CAS 1335-46-2 is utilized as a critical structural bridge. Its ultra-low vapor pressure (0.003 to 0.005 mmHg) and 184-hour substantivity allow it to seamlessly link volatile citrus or floral top notes with heavy, woody-amber base notes, ensuring a uniform evaporation curve [2].

Cost-Optimized Orris/Violet Base Reconstructions

For bulk consumer goods requiring a sophisticated violet or orris root profile, the 1335-46-2 isomer mixture provides a highly scalable solution. Formulators can dose this mixture at 15-40% to achieve the desired olfactory impact without incurring the prohibitive costs associated with pure alpha-isomethyl ionone isolates[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fine fragrance powdery orris note
High α-isomethyl ionone grade
Olfactory refinement and substantivity review
Home care woody-orris dry-down
Extended substantivity profile
Longevity and scent-profile fit
Cosmetics and personal care safety
NESIL-based safe-use documentation
IFRA compliance and safety assessment review
Analytical method development
Certified isomer distribution data
Reproducibility and batch-specific purity review

Physical Description

Liquid
yellowish, oily liquid

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

206.167065321 Da

Monoisotopic Mass

206.167065321 Da

Boiling Point

238.00 °C. @ 760.00 mm Hg

Flash Point

greater than 200 °F (NTP, 1992)

Heavy Atom Count

15

Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)

Density

0.921-0.930

GHS Hazard Statements

Aggregated GHS information provided by 281 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 281 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 243 of 281 companies with hazard statement code(s):;
H315 (46.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (77.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (18.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

127-42-4
1335-46-2
7779-30-8
93302-56-8

Wikipedia

Methyl ionone

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)-: ACTIVE
Ionone, methyl-: ACTIVE
1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-: ACTIVE
1. Bernaola G, Escayol P, Fernández E, Fernández de Corrés L. Contact dermatitis from methylionone fragrance. Contact Dermatitis. 1989 Jan;20(1):71-2. doi: 10.1111/j.1600-0536.1989.tb03107.x. PMID: 2914440.

2. Api AM, Belsito D, Biserta S, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Cancellieri MA, Dagli ML, Date M, Dekant W, Deodhar C, Fryer AD, Gadhia S, Jones L, Joshi K, Lapczynski A, Lavelle M, Liebler DC, Na M, O'Brien D, Patel A, Penning TM, Ritacco G, Rodriguez-Ropero F, Romine J, Sadekar N, Salvito D, Schultz TW, Siddiqi F, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, methyl ionone (mixture of isomers), CAS registry number 1335-46-2. Food Chem Toxicol. 2019 Dec;134 Suppl 2:110716. doi: 10.1016/j.fct.2019.110716. Epub 2019 Jul 28. PMID: 31365887.

3. Nakamura M, Noda S, Kosugi M, Ishiduka N, Mizukoshi K, Taniguchi M, Nemoto S. Determination of dithiocarbamates and milneb residues in foods by gas chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2010;51(5):213-9. doi: 10.3358/shokueishi.51.213. PMID: 21071904.

Explore Compound Types